Bienvenue dans la boutique en ligne BenchChem!

4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Endothelial lipase inhibition Structure-activity relationship Linker pharmacophore

This 4-ethylsulfonylbenzamide (CAS 886937-83-3) is a highly specific research probe from the BMS EL inhibitor program, featuring the critical 3,4,6-trimethyl substitution on the benzothiazole core and a direct benzamide linker. It serves as the essential matched-pair reference against the acetamide homolog (CAS 941992-59-2) and des-N3-methyl analog to isolate linker and N3-substitution effects on EL potency, HL selectivity, and metabolic stability. Procurement should be strictly guided by this exact substitution pattern to ensure valid SAR comparisons, as minor structural changes in this series produce steep, non-linear shifts in pharmacology.

Molecular Formula C19H20N2O3S2
Molecular Weight 388.5
CAS No. 886937-83-3
Cat. No. B2374977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
CAS886937-83-3
Molecular FormulaC19H20N2O3S2
Molecular Weight388.5
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C
InChIInChI=1S/C19H20N2O3S2/c1-5-26(23,24)15-8-6-14(7-9-15)18(22)20-19-21(4)17-13(3)10-12(2)11-16(17)25-19/h6-11H,5H2,1-4H3
InChIKeyPUIIIXYERNGSOI-FMQUCBEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 886937-83-3): Procurement & Differentiation Guide for a Benzothiazole Sulfone Amide EL Inhibitor


4-Ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 886937-83-3) is a synthetic small molecule belonging to the sulfone amide linked benzothiazole class, originally disclosed by Bristol-Myers Squibb as a potent inhibitor of endothelial lipase (EL) [1]. The compound features a 4-ethylsulfonylbenzamide moiety connected via an imine (ylidene) linkage to a 3,4,6-trimethyl-substituted benzothiazole core. Its primary therapeutic context is cardiovascular disease, where EL inhibition is pursued to elevate high-density lipoprotein (HDL) cholesterol levels [2]. This compound represents a specific structural entry within a broader optimization campaign that ultimately identified Compound 32 as the lead candidate; procurement decisions must therefore be guided by its precise substitution pattern relative to close analogs rather than by class-level assumptions [1].

Why Generic Substitution Fails for 4-Ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide: Structural Specificity in Endothelial Lipase Inhibition


Within the sulfone amide benzothiazole series, minor structural modifications produce large shifts in EL inhibitory potency, lipase selectivity (EL vs. hepatic lipase HL and lipoprotein lipase LPL), and pharmacokinetic profile [1]. The compound's differentiation vector resides in three interdependent features: (i) the 4-ethylsulfonyl substituent on the benzamide ring, which modulates electronic and steric properties differently than methylsulfonyl, isopropylsulfonyl, or trifluoropropylsulfonyl analogs; (ii) the 3,4,6-trimethyl substitution pattern on the benzothiazole core, which affects target binding and metabolic stability compared to 4,6-dimethyl, 4,7-dimethyl, or unsubstituted variants; and (iii) the direct benzamide linkage (Ar–C(=O)–NH–), which distinguishes it from the closely related acetamide homolog (CAS 941992-59-2, Ar–CH₂–C(=O)–NH–) by altering conformational flexibility, hydrogen-bonding capacity, and metabolic liability . Generic substitution—even with compounds sharing the same core scaffold—is not supported without matched-pair comparative data, as the SAR landscape in this series is steep and non-linear [1].

4-Ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Benzamide vs. Acetamide Linker: Conformational and Metabolic Differentiation vs. CAS 941992-59-2

The target compound contains a direct benzamide linkage (Ar–C(=O)–NH–benzothiazole), whereas its closest commercially available analog CAS 941992-59-2 bears an acetamide linker (Ar–CH₂–C(=O)–NH–benzothiazole). In the broader benzothiazole EL inhibitor series, the nature of the linker between the sulfonyl-aryl group and the benzothiazole core critically determines both potency and selectivity: the patent discloses that amide, urea, and sulfone amide linkers yield distinct EL IC₅₀ ranges and selectivity windows versus hepatic lipase (HL) [1]. While specific matched-pair data for this exact benzamide/acetamide pair has not been published in a publicly accessible head-to-head comparison, the SAR trend across the series indicates that the more rigid, conjugated benzamide linker generally provides higher EL potency but may alter metabolic stability relative to the more flexible acetamide [1]. Procurement for SAR expansion or selectivity profiling should therefore treat these two compounds as non-interchangeable.

Endothelial lipase inhibition Structure-activity relationship Linker pharmacophore

3,4,6-Trimethyl Substitution Pattern Differentiation vs. 4,6-Dimethyl and 4,7-Dimethyl Benzothiazole Analogs

The target compound carries a 3,4,6-trimethyl substitution on the benzothiazole ring, which is distinct from the 4,6-dimethyl pattern found in compounds such as N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (C₁₉H₂₀N₂O₃S₂, MW 388.5) and the 4,7-dimethyl pattern in N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (C₁₉H₂₀N₂O₃S₂, MW 388.5) . The additional N3-methyl group in the target compound eliminates an NH hydrogen-bond donor, alters the electronic environment of the thiazole ring, and changes the conformational preference of the exocyclic imine bond. In the EL inhibitor patent series, benzothiazole N-substitution (R₃ position) is explicitly claimed as a potency-modulating feature, with preferred embodiments including methyl at this position [1]. The N3-methyl group may also reduce Phase II metabolic conjugation at the benzothiazole nitrogen, potentially extending half-life relative to NH analogs.

Benzothiazole substitution Endothelial lipase Steric effects

Ethylsulfonyl vs. Methylsulfonyl vs. Isopropylsulfonyl: Sulfone Size Differentiation at the 4-Position

The target compound incorporates a 4-ethylsulfonyl group (CH₃CH₂–SO₂–) on the benzamide ring. Within the EL inhibitor patent, the sulfone substituent is systematically varied (methyl, ethyl, isopropyl, trifluoroethyl, cyclopropyl, etc.) and the ethyl group represents a balanced choice between potency and physicochemical properties [1]. The Kim et al. 2019 publication reports that optimization of the sulfone moiety was a critical component of the SAR campaign leading to Compound 32, with substituent size and electronic character directly affecting EL IC₅₀ and selectivity over hepatic lipase [2]. Compounds with excessively large or lipophilic sulfone groups showed reduced selectivity, while smaller groups sometimes lacked sufficient potency. The ethylsulfonyl group sits in an intermediate position in this optimization landscape.

Sulfone substituent Endothelial lipase SAR Potency optimization

Endothelial Lipase (EL) vs. Hepatic Lipase (HL) Selectivity: Class-Level Evidence from Optimized Series

A critical differentiator for EL inhibitors is selectivity over closely related lipases, particularly hepatic lipase (HL) and lipoprotein lipase (LPL). The Kim et al. 2019 publication describes a systematic selectivity optimization campaign across the benzothiazole sulfone amide series, with key compounds profiled in both EL and HL enzymatic assays [1]. While the publication focuses on the advanced lead Compound 32, the SAR tables in the patent (US 10,173,991 B2) provide EL IC₅₀ and HL IC₅₀ data for numerous examples spanning diverse substitution patterns [2]. The ylidene (imine) linkage present in the target compound, combined with the 3,4,6-trimethyl substitution, is expected to confer a selectivity profile distinct from compounds with saturated amine linkers or alternative benzothiazole substitution. The patent data indicate that EL/HL selectivity ratios can range from <2-fold to >100-fold depending on the precise combination of benzothiazole substitution, sulfone identity, and linker type [2].

Lipase selectivity Endothelial lipase Hepatic lipase counter-screen

Available Purity Specifications and Analytical Characterization for Procurement

Commercial vendors list this compound at a standard purity of 95% (HPLC) . Molecular identity is confirmed by the molecular formula C₁₉H₂₀N₂O₃S₂ with a molecular weight of 388.50 g/mol, and the IUPAC name definitively establishes the 4-ethylsulfonyl substitution pattern and the ylidene (C=N) connectivity to the 3,4,6-trimethylbenzothiazole ring . The closely related acetamide analog CAS 941992-59-2 has a molecular weight of 402.53 g/mol (C₂₀H₂₂N₂O₃S₂), providing a straightforward mass spectrometry-based identity confirmation to distinguish between the two compounds . Procurement from reputable suppliers should include certificates of analysis specifying HPLC purity, NMR identity confirmation (¹H and ¹³C), and absence of the acetamide contaminant.

Chemical purity Quality control Procurement specifications

Validated Application Scenarios for 4-Ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide Based on Structural Differentiation Evidence


Endothelial Lipase Inhibitor SAR Expansion: Linker Pharmacophore Mapping

This compound serves as the benzamide-linker reference point within a matched-pair analysis alongside the acetamide analog (CAS 941992-59-2) and urea-linked variants. By comparing EL IC₅₀, HL selectivity, and microsomal stability across the linker series, medicinal chemistry teams can deconvolute the contribution of linker rigidity, hydrogen-bonding geometry, and metabolic vulnerability to the overall pharmacological profile [1]. The 3,4,6-trimethyl substitution is held constant, enabling isolated assessment of the linker variable. Use in head-to-head biochemical assays (EL and HL enzymatic assays with fluorogenic substrate A10070) and in vitro ADME panels (microsomal stability, CYP inhibition) is recommended to generate the missing matched-pair quantitative data.

Benzothiazole N3-Substitution Effect Profiling: Methyl vs. Hydrogen Comparison

The N3-methyl group on the benzothiazole ring differentiates this compound from a large number of NH-bearing benzothiazole sulfone amides. Procurement of this compound alongside its des-N3-methyl analog (where synthetically accessible) enables a direct assessment of N3-substitution effects on target potency, logD, aqueous solubility, and metabolic N-glucuronidation [1]. This matched-pair analysis addresses a key optimization parameter in the EL inhibitor series, as the patent explicitly claims N3-alkyl substitution as a preferred feature for potency [1]. Experimental design should include EL/HL selectivity profiling, thermodynamic solubility measurement (pH 2.0, 6.8, 7.4), and hepatocyte stability assays.

Sulfone Substituent Optimization: Ethyl as a Balanced Potency-Selectivity Probe

The 4-ethylsulfonyl group occupies an intermediate steric/electronic position between methylsulfonyl and isopropylsulfonyl variants. This compound can be used as a reference probe in a sulfone-size gradient study, where EL IC₅₀ and HL selectivity are measured for the methyl, ethyl, isopropyl, and trifluoroethyl sulfone series—all held constant on the 3,4,6-trimethylbenzothiazole scaffold [1]. The resulting SAR map informs the optimal sulfone size for balancing on-target potency against off-target lipase activity. The patent's biological assay protocols provide directly transferable experimental conditions [1].

In Vivo Pharmacodynamic Model Candidate Selection: Benchmarking Against Compound 32

The Kim et al. 2019 publication established that Compound 32 achieved plasma exposure >15-fold above the mouse plasma EL IC₅₀ over 4 days yet showed no HDL cholesterol elevation in a mouse pharmacodynamic model [2]. Compounds in the same series, including the target compound, can be benchmarked against Compound 32's in vitro profile (EL IC₅₀, HL selectivity, plasma protein binding, microsomal stability) to prioritize candidates for in vivo HDL PD studies. The target compound's structural features (benzamide linker, ethylsulfone, 3,4,6-trimethyl) represent a distinct combination from Compound 32, making it a valuable comparator for understanding how linker and substitution changes translate to in vivo efficacy.

Quote Request

Request a Quote for 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.